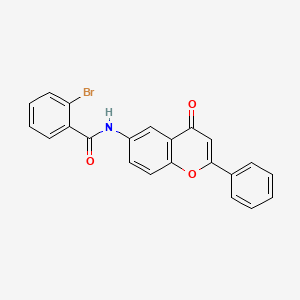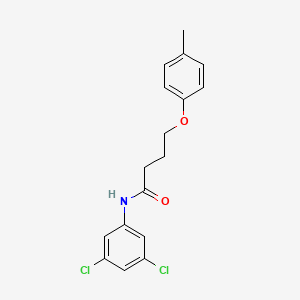
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline dione is a bicyclic system, the oxadiazole is a heterocyclic ring containing nitrogen and oxygen, and the dimethylphenyl is a substituted aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dione and oxadiazole groups could affect its solubility and reactivity .Applications De Recherche Scientifique
Crystallographic Insights
Research into similar quinazoline derivatives has led to the crystallization and structural elucidation of compounds with potential for various applications in scientific research. For example, the crystal structure of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was analyzed, providing key insights into the molecular configuration and bond lengths of such compounds, which can be crucial for understanding their reactivity and interaction with biological targets (Candan et al., 2001).
Novel Synthetic Pathways
The development of new synthetic methodologies for quinazoline derivatives remains a significant area of research. Studies have shown that quinazoline compounds can be synthesized through various routes, including the Biginelli-type cyclocondensation, which has implications for the creation of novel compounds with potential applications in medicinal chemistry and material science (Kefayati et al., 2012).
Applications in Sensing and Detection
Quinazoline derivatives have been explored for their potential use in sensing and detection applications. For instance, certain naphthalimide derivatives containing quinazoline moieties have demonstrated efficacy as reversible colorimetric and fluorescent chemosensors for fluoride ions, highlighting their potential utility in environmental monitoring and diagnostic assays (Zhang et al., 2020).
Catalysis and Green Chemistry
Research into quinazoline-2,4(1H,3H)-diones has also extended into the field of catalysis, where these compounds have been synthesized using environmentally friendly methods. For example, an efficient synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide, using cesium carbonate as a catalyst, showcases the integration of quinazoline derivatives in green chemistry practices (Patil et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-13(2)26-21(27)17-7-5-6-8-18(17)25(22(26)28)12-19-23-20(24-29-19)16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWAGKHVEJJMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


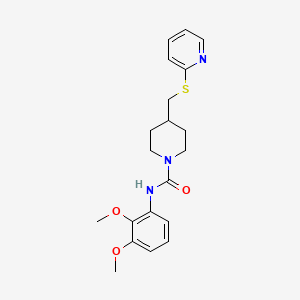
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2446732.png)
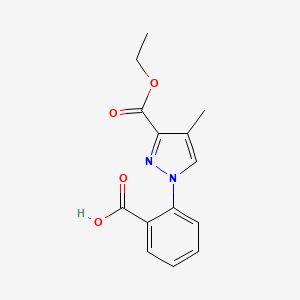
![4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446737.png)
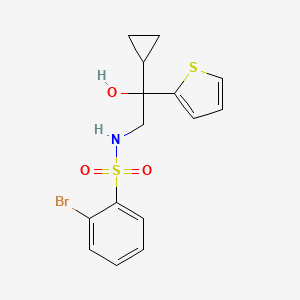
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446739.png)
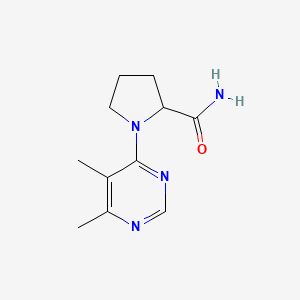
![2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2446743.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2446746.png)
